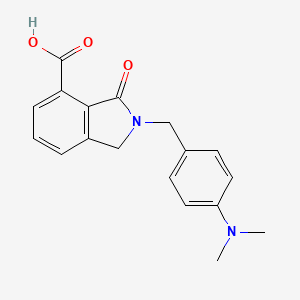

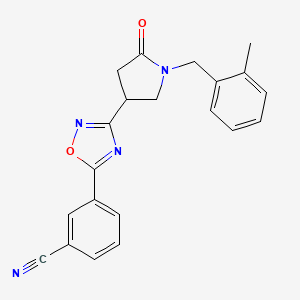

2-(4-(Dimethylamino)benzyl)-3-oxoisoindoline-4-carboxylic acid

カタログ番号 B2378044

CAS番号:

881041-36-7

分子量: 310.353

InChIキー: JWIRTLQHSPOKTL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-(Dimethylamino)benzyl)-3-oxoisoindoline-4-carboxylic acid is a chemical compound with a complex structure. It falls within the class of isoindoline derivatives and exhibits intriguing pharmacological properties. Its molecular formula is C₁₃H₁₉NO₂·HCl , and its molecular weight is approximately 257.76 g/mol .

科学的研究の応用

Synthesis and Catalysis

- The compound has been implicated in efficient synthesis processes. For example, a study discusses the efficient synthesis of 3-oxoisoindolines from 2-carboxybenzaldehyde, TMSCN, and benzylic or aliphatic amines using a Strecker approach with OSU-6 as the catalyst. This process yields substituted 3-oxoisoindoline-1-carbonitriles or corresponding C1 primary amides, depending on the reaction conditions, highlighting its potential in synthetic chemistry (Nammalwar et al., 2015).

Photocleavage and Molecular Interaction

- A study has explored the photocleavage properties of 1-acyl-7-nitroindolines, which generate carboxylic acids and 7-nitrosoindoles upon photolysis. This process is influenced by the presence of electron-donating substituents like 4-dimethylamino groups. The study reveals that while 4-methoxy substitution increases photolysis efficiency, the 4-dimethylamino analogue is essentially inert, underscoring the nuanced impact of substituents on chemical reactivity (Papageorgiou & Corrie, 2000).

Structural and Crystal Engineering

- Another research domain where this compound finds relevance is in crystal and structural engineering. For instance, a study discusses the creation of ternary multicomponent crystals utilizing charge-transfer interactions, where a common pairing of 3,5-dinitrobenzoic acid and 4,4'-bipyridine with a series of amino-substituted aromatic compounds, including 4-(N,N-dimethylamino)benzoic acid, forms the basis of the crystal structures. The study highlights the creation of crystals through complementary charge-transfer and hydrogen-bonding interactions, indicating the compound's role in studying molecular interactions and crystal formation (Seaton et al., 2013).

Material Sciences and Chromophoric Systems

- The compound has also been investigated in the context of material sciences. For instance, a study involves the synthesis of a chromophoric system using 2-(5-(4-dimethylamino-benzylidine)-4-oxo-2-thioxo-thiazolidin-3-yl)acetic acid, which is incorporated into starch through esterification. The modified starch exhibits enhanced light absorption and stability properties, indicating the potential of such systems in the development of environmentally friendly, photoactive materials for applications in dyes, inks, and paints (Chandran et al., 2012).

特性

IUPAC Name |

2-[[4-(dimethylamino)phenyl]methyl]-3-oxo-1H-isoindole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-19(2)14-8-6-12(7-9-14)10-20-11-13-4-3-5-15(18(22)23)16(13)17(20)21/h3-9H,10-11H2,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIRTLQHSPOKTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CN2CC3=C(C2=O)C(=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Dimethylamino)benzyl)-3-oxoisoindoline-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2377961.png)

![4-methyl-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2377963.png)

![(E)-N-[(2-Cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2377969.png)

![1-[2-(4-Methylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)piperidine](/img/structure/B2377970.png)

![6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2377971.png)

![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide](/img/structure/B2377977.png)

![1-[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2377984.png)